(5Z)-3-(2-aminoethyl)-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride
Description
Significance in Medicinal Chemistry Research
The TZD scaffold’s significance lies in its dual role as a pharmacophore and a structural template for drug design. Its five-membered ring system, featuring sulfur and nitrogen atoms, provides a rigid framework that facilitates interactions with biological targets through hydrogen bonding, van der Waals forces, and π-π stacking. Modifications at the 3rd and 5th positions have yielded derivatives with activities spanning antimicrobial, anticancer, anti-inflammatory, and hypoglycemic domains.
The 2-chlorobenzylidene group in the target compound introduces electron-withdrawing effects that stabilize the conjugated system, potentially enhancing binding to enzymes or receptors. Concurrently, the 2-aminoethyl substituent at position 3 contributes to improved water solubility and cationic character, which may aid in membrane penetration and intracellular accumulation. Such structural innovations align with broader trends in TZD research, where hybrid molecules—such as those combining TZD with triazole or chromene moieties—demonstrate synergistic effects against microbial pathogens.
Recent studies highlight the scaffold’s adaptability in addressing drug resistance. For instance, TZD derivatives with substituted benzylidene groups exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and fluconazole-resistant Candida albicans, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL. These findings validate the scaffold’s utility in developing next-generation antimicrobial agents.
Current Research Landscape and Knowledge Gaps
Contemporary research on TZD derivatives focuses on three key areas:
- Synthetic Methodology : Advances in green chemistry have enabled solvent-free syntheses and catalytic cyclization techniques, reducing environmental impact while improving yields. For example, microwave-assisted reactions now achieve TZD ring formation in minutes rather than hours.
- Structure-Activity Relationships (SAR) : Quantitative SAR (QSAR) models identify critical descriptors for bioactivity, such as molecular volume, polarizability, and charge distribution. These models predict that electron-withdrawing substituents (e.g., chlorine) at the benzylidene para position enhance hypoglycemic activity by 20–30% compared to unsubstituted analogs.
- Multitarget Drug Development : Hybrid TZD derivatives targeting PPAR-γ, α-glucosidase, and bacterial DNA gyrase are under investigation to address complex diseases like diabetes with comorbid infections.
Despite progress, critical gaps persist:
- The pharmacokinetic profiles of aminoethyl-substituted TZDs, including absorption and metabolic stability, remain underexplored.
- Most studies focus on in vitro activity, with limited in vivo validation of efficacy and toxicity.
- The mechanistic basis for the antimicrobial activity of chlorobenzylidene-TZDs is poorly characterized, particularly their interactions with bacterial cell membranes or fungal ergosterol biosynthesis pathways.
Research Objectives and Scientific Rationale
The primary objectives for studying (5Z)-3-(2-aminoethyl)-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride are:
- Elucidate Structural Determinants of Bioactivity : Investigate how the 2-chlorobenzylidene and 2-aminoethyl groups influence binding to PPAR-γ, α-glucosidase, and microbial targets using molecular docking and dynamics simulations.
- Expand Antimicrobial Applications : Evaluate the compound’s efficacy against multidrug-resistant bacterial and fungal strains, leveraging prior findings that analogous TZDs inhibit Bacillus subtilis at 8 µg/mL and Aspergillus flavus with 61.1% mycelial growth inhibition.
- Optimize Synthetic Protocols : Develop scalable, high-yield routes for the target compound, building on established methods for TZD synthesis that use piperidine-catalyzed Knoevenagel condensations.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S.ClH/c13-9-4-2-1-3-8(9)7-10-11(16)15(6-5-14)12(17)18-10;/h1-4,7H,5-6,14H2;1H/b10-7-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKASGMTBHKDCG-VEZAGKLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCN)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CCN)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5Z)-3-(2-aminoethyl)-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a thiazolidine-2,4-dione (TZD) derivative known for its diverse biological activities. This compound exhibits significant potential in pharmacological applications, particularly in the treatment of various diseases such as cancer and diabetes. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiazolidine-2,4-dione with appropriate amines and aldehydes under controlled conditions. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of TZD derivatives. Specifically, this compound has shown:
- Inhibition of Tumor Growth : This compound has demonstrated the ability to inhibit tumor growth in various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. The IC50 values indicate significant cytotoxicity against these cell lines .
- Mechanisms of Action : The anticancer effects are attributed to multiple mechanisms:
Antimicrobial Activity
This compound also exhibits notable antimicrobial properties:
- Inhibition of Bacterial Growth : Studies have reported effective inhibition against Gram-positive bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .
- Antifungal Properties : The compound has shown fungistatic and fungicidal activities against strains such as Candida albicans, leading to morphological changes in yeast cells .
Anti-inflammatory and Antioxidant Activities
Thiazolidine derivatives are known for their anti-inflammatory properties. Research indicates that this compound can reduce inflammatory markers and oxidative stress in cellular models, making it a candidate for treating inflammatory diseases .
Case Studies
- Cytotoxicity Assessment : A study utilizing the MTT assay demonstrated that the compound effectively reduced cell viability in a dose-dependent manner across different cancer cell lines. The results showed lower IC50 values compared to standard anticancer drugs like irinotecan .
- VEGFR-2 Inhibition Study : In an experimental model assessing angiogenesis, this compound significantly inhibited VEGF production and endothelial cell proliferation, confirming its potential as an antiangiogenic agent .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including (5Z)-3-(2-aminoethyl)-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride. Research indicates that these compounds can inhibit tumor angiogenesis and alter cell cycle dynamics in various cancer models.
Case Study: VEGFR-2 Inhibition
A significant study demonstrated that derivatives of thiazolidine-2,4-dione exhibit inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. The compound's IC values were reported as follows:
| Compound | IC (μM) |
|---|---|
| (5Z)-3-(2-aminoethyl)-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione | 0.210 ± 0.009 |
| Control Compound | 0.323 ± 0.014 |
This data suggests that the compound could serve as a promising candidate for further development in cancer therapies targeting angiogenesis .
Antidiabetic Properties
Thiazolidinediones are well-known for their role as agonists of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is implicated in glucose metabolism regulation. The compound under discussion has shown potential in enhancing insulin sensitivity and reducing blood glucose levels.
Computational Studies
Advancements in computational chemistry have facilitated the evaluation of the pharmacological profiles of thiazolidine derivatives through molecular docking studies and quantitative structure–activity relationship (QSAR) modeling.
QSAR Analysis
A recent QSAR study indicated that modifications to the benzylidene moiety significantly affect biological activity against protein targets such as Protein Tyrosine Phosphatase 1B (PTP1B). The predictive capacity of the QSAR model was validated with an value greater than 0.5, confirming its robustness .
Comparison with Similar Compounds
Substituent Variations at Position 3
The 2-aminoethyl group in the target compound distinguishes it from analogs with bulkier or lipophilic substituents:
Substituent Variations at Position 5
The 2-chlorobenzylidene group in the target compound contrasts with electron-donating or bulkier substituents:
Core Modifications
Modifications to the thiazolidinedione core influence hydrogen-bonding capacity and metabolic stability:
Physicochemical and Pharmacological Properties
Q & A
Q. Q. How to address discrepancies in IC values across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
